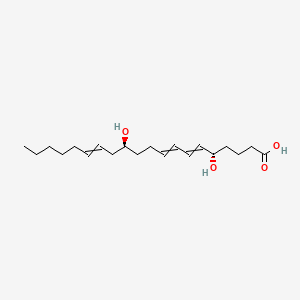
Cobalt(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+) is a divalent metal cation, a cobalt cation and a monoatomic dication. It has a role as a cofactor.
Cobalt, also known as co(ii) or CO2+, belongs to the class of inorganic compounds known as homogeneous transition metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a transition metal atom. Cobalt has been found in human kidney and skin tissues, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Cobalt is a potentially toxic compound.
Applications De Recherche Scientifique
Catalysis
Cobalt(2+) complexes have emerged as catalysts for homogeneous hydrogenations, replacing noble metals due to their availability, lower cost, and reduced toxicity. They have been used in the reduction of carbon dioxide and nitriles, and hydrogenation of N-heteroarenes and carboxylic esters. The pairing of a suitable cobalt precursor and a tridentate or tetradentate phosphine ligand is critical for desired reactivity (Liu et al., 2018).
Biomedical Applications
Cobalt coordination complexes exhibit redox and magnetic properties suitable for applications in biology and medicine. These applications include diverse uses in imaging and therapy (Renfrew et al., 2017).
Energy and Biofuel Cells
Nano cobalt oxide has been utilized as an electrocatalyst in biofuel cells. It exhibits outstanding oxygen reduction reaction (ORR) activity and significantly enhances power generation (Cao et al., 2016).
Water Oxidation Catalysis
Spinel Co3O4, containing Co(2+), has been studied as a promising oxygen evolution reaction (OER) catalyst for water electrolysis. The Co(2+) site is crucial for the formation of active cobalt oxyhydroxide in water oxidation (Wang et al., 2016).
Geometallurgy
Cobalt is critical in high-tech applications like rechargeable batteries. Variability in cobalt ores poses challenges in developing a single extraction process. Understanding cobalt minerals' processability is essential for efficient recovery and sustainable sourcing (Dehaine et al., 2021).
Electromagnetic Applications
Cobalt's magnetic properties are exploited in absorbing stealth technology. Enhancing cobalt's electromagnetic property via phase-controlled synthesis of nanostructures on graphene networks has shown excellent microwave absorbability, crucial for technological applications (Pan et al., 2013).
Biochemistry and Molecular Interactions
Cobalt's interactions with biomolecules like amino acids and organic acids are vital for understanding its role in biological systems. Studies on Co(II) complexes with imino-bis(methylphosphonic acid) provide insights into cobalt's biological relevance and potential applications (Jankovics et al., 2002).
Environmental Toxicology
Cobalt's environmental behavior and potential for bioaccumulation across food chains are studied to assess its ecological risks. The soil-to-plant transfer and accumulation in higher trophic levels are areas of ongoing research (Gál et al., 2008).
Lithium-Ion Batteries
Cobalt is a key element in lithium-ion battery cathodes. Research efforts are focused on decreasing or eliminating cobalt content to lower costs while maintaining performance (Li & Lu, 2020).
Material Science
Cobalt oxides as anode materials in Li-ion batteries show stable reversible lithium storage capacity, attributed to the formation of nanosized lithiation products (Wang et al., 2002).
Propriétés
Numéro CAS |
22541-53-3 |
|---|---|
Nom du produit |
Cobalt(2+) |
Formule moléculaire |
Co+2 |
Poids moléculaire |
58.93319 g/mol |
Nom IUPAC |
cobalt(2+) |
InChI |
InChI=1S/Co/q+2 |
Clé InChI |
XLJKHNWPARRRJB-UHFFFAOYSA-N |
SMILES |
[Co+2] |
SMILES canonique |
[Co+2] |
melting_point |
1495°C |
Autres numéros CAS |
22541-53-3 7440-48-4 |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



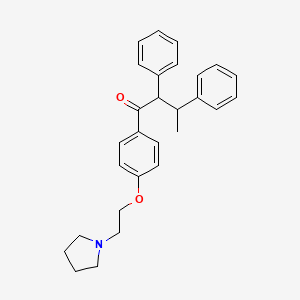
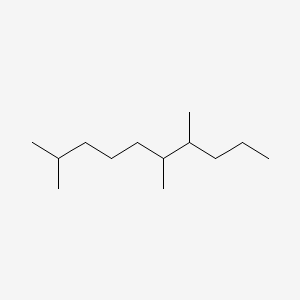
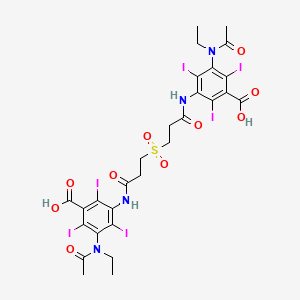
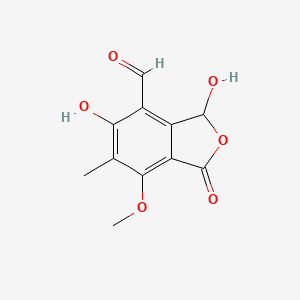
![3'-(Hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate](/img/structure/B1211643.png)
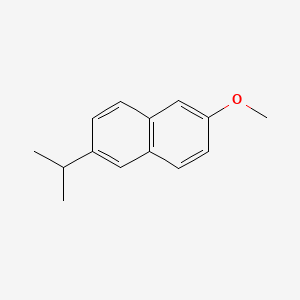
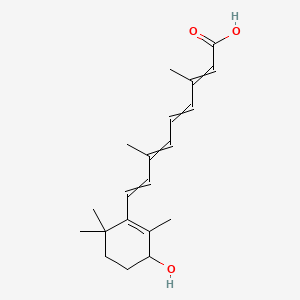
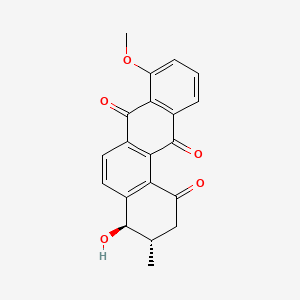
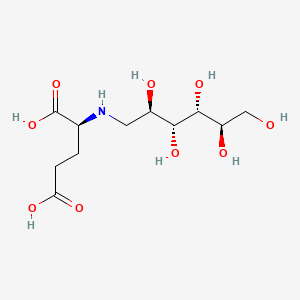
![1,4,5,6,7,8-Hexahydro-3h-[1,2]oxazolo[4,3-c]azepin-3-one](/img/structure/B1211652.png)
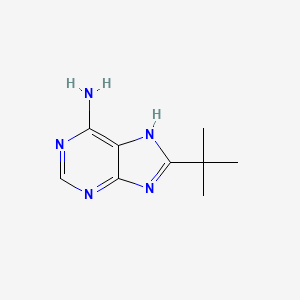
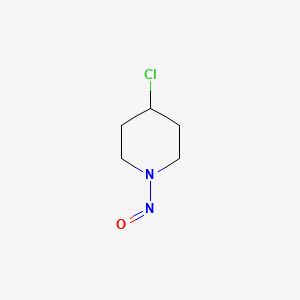
![7-[(1R,2R,3S,5S)-3-fluoro-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1211655.png)
